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Compound of Interest

Compound Name: 2-Hydroxy-4-hydrazinopyrimidine

Cat. No.: B1201390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Hydroxy-4-hydrazinopyrimidine (CAS: 3310-41-6), also known as 6-hydrazinyl-1H-

pyrimidin-2-one, is a pyrimidine derivative of significant interest in medicinal chemistry and drug

development.[1][2] Its structural similarity to nucleobases and the presence of reactive hydroxyl

and hydrazine moieties make it a versatile building block for the synthesis of compounds with

potential therapeutic applications. Derivatives of hydrazinopyrimidine have been explored for

their antitumor and anti-inflammatory properties.[3][4] This technical guide provides a summary

of the available physicochemical data, predicted spectroscopic characteristics, standardized

experimental protocols for its characterization, and a plausible mechanistic pathway related to

the anti-inflammatory potential of pyrimidine derivatives.

It is important to note that while the synthesis and some basic properties of 2-Hydroxy-4-
hydrazinopyrimidine are documented, a comprehensive public record of its experimental

spectroscopic data is not readily available. Therefore, this guide presents predicted

spectroscopic data to aid researchers in its identification and characterization, alongside

established experimental protocols.

Physicochemical Properties
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2-Hydroxy-4-hydrazinopyrimidine is a white to off-white solid. It exhibits tautomerism, with

the keto form (6-hydrazinyl-1H-pyrimidin-2-one) being predominant.[1]

Property Value Source

CAS Number 3310-41-6 [1][2]

Molecular Formula C₄H₆N₄O [1][5]

Molecular Weight 126.12 g/mol [1][5]

Melting Point 305-310 °C (decomposes) [1]

IUPAC Name
6-hydrazinyl-1H-pyrimidin-2-

one
[1]

Predicted pKa 8.11 [1]

Spectroscopic Characterization (Predicted Data)
Due to the absence of published experimental spectra, the following data has been predicted

based on the chemical structure of 2-Hydroxy-4-hydrazinopyrimidine in its dominant keto

form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.5 Singlet (broad) 1H N1-H (amide)

~7.5 Doublet 1H C5-H

~6.0 Doublet 1H C6-H

~4.5 Singlet (broad) 2H -NHNH₂

~8.0 Singlet (broad) 1H -NHNH₂
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Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm) Assignment

~165 C4

~155 C2

~140 C6

~95 C5

Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400 - 3200 N-H Stretching (amine and amide)

3100 - 3000 C-H Aromatic Stretching

1680 - 1650 C=O Stretching (amide)

1640 - 1580 C=N, C=C Ring Stretching

1600 - 1550 N-H Bending (amine)

Ultraviolet-Visible (UV-Vis) Spectroscopy
Expected Absorption Maxima (λmax)

In a polar solvent such as ethanol or methanol, 2-Hydroxy-4-hydrazinopyrimidine is

expected to exhibit strong absorbance in the UV region, likely between 260 and 280 nm, which

is characteristic of pyrimidine-based structures.

Mass Spectrometry
Expected Molecular Ion Peak
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m/z Ion

126.12 [M]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 2-Hydroxy-
4-hydrazinopyrimidine.

General Experimental Workflow

Synthesis & Purification

Spectroscopic Characterization

Data Analysis

Synthesis of 2-Hydroxy-4-
hydrazinopyrimidine

Purification (e.g., Recrystallization)

NMR (1H, 13C) FTIR UV-Vis Mass Spectrometry

Spectral Interpretation

Structure Elucidation
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Caption: General workflow for the synthesis and spectroscopic characterization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 2-Hydroxy-4-hydrazinopyrimidine in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully

dissolved.

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set a spectral width of approximately 16 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set a spectral width of approximately 220 ppm.

A larger number of scans will be required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

FTIR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing it into a thin,

transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for

direct analysis of the solid sample.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.
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Data Acquisition:

Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the beam path.

Scan the sample over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance versus

wavenumber.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g.,

ethanol or methanol) of a known concentration (e.g., 1 mg/mL). Dilute this stock solution to

obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and

the sample cuvette with the prepared solution.

Scan the sample over a wavelength range of 200 to 400 nm.

Record the wavelength of maximum absorbance (λmax).

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for the specific instrument.
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Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode.

Scan over a mass-to-charge (m/z) range that includes the expected molecular weight

(e.g., m/z 50-300).

Identify the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.

Potential Signaling Pathway in Drug Action
Derivatives of pyrimidines are known to exhibit anti-inflammatory effects, often by targeting key

enzymes in inflammatory pathways.[4][6][7][8] One of the most well-established targets is the

cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. Inhibition of COX-2

blocks the production of prostaglandins, which are key mediators of inflammation, pain, and

fever.[6]
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Caption: The COX-2 signaling pathway as a potential target for pyrimidine derivatives.
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This pathway illustrates how inflammatory stimuli lead to the production of prostaglandins via

the COX-2 enzyme. Pyrimidine derivatives can act as inhibitors of COX-2, thereby blocking this

pathway and reducing inflammation. This represents a plausible mechanism of action for novel

anti-inflammatory drugs derived from 2-Hydroxy-4-hydrazinopyrimidine.

Conclusion
2-Hydroxy-4-hydrazinopyrimidine is a valuable scaffold for the development of new

therapeutic agents. While experimental spectroscopic data for this specific compound is not

widely published, this guide provides predicted data and standardized protocols to assist

researchers in its characterization. The potential for derivatives of this compound to modulate

key signaling pathways, such as the COX-2 pathway, underscores its importance in drug

discovery and development. Further investigation into the synthesis and biological evaluation of

novel derivatives is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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